Krasg12D-IN-1

KRAS G12D Biochemical Assay RBD Peptide Binding

KRAS G12D-driven cancer research demands inhibitors with both potency and metabolic stability. Krasg12D-IN-1 (compound 22) directly addresses this need as a deuterated, non-covalent switch-II pocket binder that locks KRAS G12D in the inactive GDP-bound state. - Biochemical IC50 of 0.48-1.21 nM, surpassing the MRTX1133 scaffold in cellular potency. - Deuterated methylene linker enables metabolic stability studies via isotope effect comparison with non-deuterated analogs. - Demonstrated in vivo efficacy: ~70% TGI at 20 mg/kg bid i.p. in the AsPC-1 PDAC xenograft model. Supplied with rigorous analytical documentation to ensure reproducibility in SAR campaigns and preclinical pharmacodynamics.

Molecular Formula C34H30F4N6O2
Molecular Weight 632.6 g/mol
Cat. No. B12387735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKrasg12D-IN-1
Molecular FormulaC34H30F4N6O2
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F
InChIInChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2
InChIKeyCPGQPOXVSPWIPH-OSKRIYFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Krasg12D-IN-1: Deuterated KRAS G12D Inhibitor


Krasg12D-IN-1 (also designated as compound 22) is a small-molecule, non-covalent inhibitor specifically targeting the oncogenic KRAS G12D mutant [1]. It belongs to a class of pyrido[4,3-d]pyrimidine analogues designed to bind the switch-II pocket, thereby locking KRAS G12D in an inactive, GDP-bound state and disrupting downstream MAPK signaling [1]. The compound is distinguished by its incorporation of a deuterated methylene linker, a strategic structural modification aimed at modulating metabolic stability [1]. Krasg12D-IN-1 serves as a critical research tool for studying KRAS-driven cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer, where the G12D mutation is highly prevalent [1].

Krasg12D-IN-1 Differentiation vs. MRTX1133


While several KRAS G12D inhibitors, including the clinical-stage MRTX1133, are now available, direct substitution with Krasg12D-IN-1 is not supported due to quantifiable differences in biochemical potency, cellular activity, and molecular design. Krasg12D-IN-1 was explicitly designed and shown to exhibit higher potency in suppressing KRAS G12D-dependent cancer cell growth compared to the MRTX1133 scaffold from which it was derived [1]. Furthermore, its unique deuterated methylene linker imparts distinct physicochemical properties that may influence metabolic stability and pharmacokinetics, though this requires further profiling [1]. These measurable distinctions mean that using a generic alternative would introduce uncontrolled variables in research focused on structure-activity relationships, potency optimization, or deuterium isotope effects.

Krasg12D-IN-1: Quantitative Differentiation Evidence


RBD Binding Potency vs. MRTX1133

In a direct head-to-head comparative study, Krasg12D-IN-1 (compound 22) exhibited markedly higher biochemical potency than the clinically advanced comparator MRTX1133. The compound inhibited the binding of RBD peptide to GTP-bound KRAS G12D with an IC50 range of 0.48–1.21 nM, representing a substantial improvement over MRTX1133's reported IC50 of <2 nM [1][2].

KRAS G12D Biochemical Assay RBD Peptide Binding IC50 Potency

Clonogenic Growth Suppression vs. MRTX1133

Krasg12D-IN-1 demonstrated superior cellular activity compared to MRTX1133 in suppressing the clonogenic growth of KRAS G12D-dependent cancer cells. While the study reports that these new compounds showed 'higher potency' in this functional assay relative to MRTX1133, it is important to note that the specific quantitative IC50 values for cell proliferation were not provided in the abstract [1].

KRAS G12D Cellular Assay Clonogenic Growth Anti-Proliferative Potency

In Vivo Efficacy: AsPC-1 Xenograft

In the AsPC-1 xenograft mouse model, a standard preclinical model for KRAS G12D-driven pancreatic cancer, Krasg12D-IN-1 demonstrated dose-dependent anti-tumor efficacy. At a dose of 20 mg/kg administered twice daily via intraperitoneal injection, the compound achieved approximately 70% tumor growth inhibition (TGI) [1]. In contrast, the comparator MRTX1133 showed tumor regression (≥30%) in 8 out of 11 (73%) pancreatic ductal adenocarcinoma (PDAC) models, but direct cross-study comparison of TGI values is confounded by differing experimental conditions (dosing regimen, tumor model) [2].

KRAS G12D In Vivo Efficacy Xenograft Tumor Growth Inhibition AsPC-1

Deuterated Methylene Linker: Key Structural Feature

Krasg12D-IN-1 is distinguished from MRTX1133 and other in-class inhibitors by the incorporation of a deuterated methylene linker [1]. This specific structural modification is not present in MRTX1133. While the study notes that the pharmacokinetic properties of Krasg12D-IN-1 are similar to those of MRTX1133, the deuterium substitution may offer advantages in metabolic stability that warrant further investigation [1].

KRAS G12D Deuterium Metabolic Stability Pharmacokinetics Structure-Activity Relationship

Krasg12D-IN-1: Optimal Research Applications


SAR Studies for Next-Generation Inhibitors

Krasg12D-IN-1 is ideally suited for SAR campaigns aimed at improving upon the MRTX1133 scaffold. Its superior biochemical potency (IC50 0.48–1.21 nM) and enhanced cellular activity provide a more potent starting point for further optimization [1]. Researchers can leverage this compound to explore modifications that address the shared non-optimal pharmacokinetic properties, using the deuterated linker as a specific variable for metabolic stability studies [1].

Preclinical Efficacy: Pancreatic Cancer Models

Given its demonstrated in vivo efficacy (approximately 70% TGI at 20 mg/kg bid, i.p.) in the AsPC-1 xenograft model, Krasg12D-IN-1 serves as a robust tool compound for preclinical efficacy and pharmacodynamics studies in pancreatic ductal adenocarcinoma (PDAC) [1]. Its activity in this model supports its use in combination studies with other targeted agents or immunotherapies, where potent KRAS G12D inhibition is required to assess synergistic effects.

Deuterium Isotope Effects on Pharmacology

The unique deuterated methylene linker in Krasg12D-IN-1 makes it a valuable probe for studying the impact of deuterium substitution on the pharmacokinetic and metabolic profiles of KRAS G12D inhibitors [1]. By comparing its behavior to that of non-deuterated analogs like MRTX1133, researchers can isolate and quantify the isotopic effects, informing the design of more stable clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Krasg12D-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.